Erythro-2-morpholino-1,2-diphenylethanol

Opioid receptor pharmacology Receptor binding affinity Analgesic drug discovery

Erythro-2-morpholino-1,2-diphenylethanol (CAS 4176-70-9) is a chiral 1,2-amino alcohol featuring a morpholine ring and two phenyl substituents on an ethanol backbone. It crystallizes in the monoclinic space group P21/n with unit cell parameters a = 13.4628(7) Å, b = 5.8074(3) Å, c = 20.3321(11) Å, β = 96.611(10)°, confirming its non-planar conformation and intramolecular O–H···N hydrogen bond.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 4176-70-9
Cat. No. B13996027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythro-2-morpholino-1,2-diphenylethanol
CAS4176-70-9
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO2/c20-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-21-14-12-19/h1-10,17-18,20H,11-14H2
InChIKeyBQRBHUBJRJBXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-2-morpholino-1,2-diphenylethanol (CAS 4176-70-9): Procurement-Relevant Identity and Baseline Characterization


Erythro-2-morpholino-1,2-diphenylethanol (CAS 4176-70-9) is a chiral 1,2-amino alcohol featuring a morpholine ring and two phenyl substituents on an ethanol backbone [1]. It crystallizes in the monoclinic space group P21/n with unit cell parameters a = 13.4628(7) Å, b = 5.8074(3) Å, c = 20.3321(11) Å, β = 96.611(10)°, confirming its non-planar conformation and intramolecular O–H···N hydrogen bond [1]. While often listed generically as a morpholine derivative, its biological profile—including nanomolar opioid receptor affinities—distinguishes it from simple structural analogs [2].

Why Erythro-2-morpholino-1,2-diphenylethanol Cannot Be Generically Substituted: Stereochemical and Pharmacological Basis


Generic substitution of this compound based solely on its morpholine or 1,2-diphenylethanol moiety is scientifically unsound. The erythro configuration embeds a specific relative stereochemistry (1R,2S or its enantiomer) that dictates its three-dimensional pharmacophore. Replacing the morpholine oxygen with a methylene group (as in the piperidine analog, CAS 19640-36-9) eliminates a hydrogen-bond acceptor, altering both the intramolecular O–H···N interaction observed crystallographically and the intermolecular recognition by biological targets [1]. Furthermore, the racemic mixture (CAS 4176-70-9) versus enantiopure forms (e.g., CAS 19640-34-7, 19640-35-8) can exhibit divergent opioid receptor binding profiles, making stereochemical identity critical for reproducible pharmacological outcomes [2].

Erythro-2-morpholino-1,2-diphenylethanol: Quantified Differentiation Evidence Against Closest Analogs


Opioid Receptor Subtype Affinity Profile: Nanomolar Delta/Mu Binding with 100-Fold Kappa Selectivity Window

In radioligand displacement assays using rat brain membrane preparations, erythro-2-morpholino-1,2-diphenylethanol exhibits Ki values of 1.20 nM at the delta opioid receptor (DOR) and 1.30 nM at the mu opioid receptor (MOR), with substantially lower affinity at the kappa opioid receptor (KOR, Ki = 139 nM), resulting in a >100-fold selectivity window for DOR/MOR over KOR [1]. By comparison, a structurally related piperidine analog (BDBM50148258 / CHEMBL3764033) shows a Ki of 106 nM at MOR and >1,000 nM at both DOR and KOR under comparable rat brain homogenate conditions—representing an approximately 80-fold loss in MOR affinity and a >800-fold loss in DOR affinity relative to the morpholine analog [2]. The morpholine oxygen thus appears critical for high-affinity DOR/MOR engagement.

Opioid receptor pharmacology Receptor binding affinity Analgesic drug discovery

Hydrogen-Bond Acceptor Capacity: Morpholine Oxygen vs. Piperidine Methylene

The morpholine ring in erythro-2-morpholino-1,2-diphenylethanol contributes three hydrogen-bond acceptors (HBA = 3) to the molecule, whereas the direct piperidine analog (CAS 19640-36-9, erythro-2-piperidino-1,2-diphenylethanol) possesses only two (HBA = 2), as the morpholine ring oxygen is replaced by a methylene group . This difference is structurally manifested in the intramolecular O–H···N hydrogen bond characterized crystallographically and is likely a key determinant of the >100-fold difference in DOR and MOR binding affinity observed between the two scaffolds [1].

Medicinal chemistry Molecular recognition Structure-activity relationship

Conformational Rigidity: Crystallographically Defined Dihedral Angles Enable Pharmacophore Modeling

Single-crystal X-ray diffraction analysis of erythro-2-morpholino-1,2-diphenylethanol reveals precisely defined inter-ring dihedral angles: morpholine–phenyl ring 1 = 58.23(10)°, phenyl ring 1–phenyl ring 2 = 43.90(9)°, and phenyl ring 2–morpholine = 51.03(11)° [1]. The morpholine ring adopts a chair conformation with puckering parameters Q_T = 0.567(2) Å, φ = 180.0(2)°, θ = 259(12)° [2]. These experimentally determined geometric parameters provide a validated three-dimensional template for structure-based drug design and docking studies that is unavailable for less-characterized analogs.

Structural biology Computational chemistry Crystallography

Dihydrofolate Reductase (DHFR) Inhibitory Activity: Class-Level Context for Antiproliferative Screening

Erythro-2-morpholino-1,2-diphenylethanol was evaluated for inhibition of rat liver lipophilic dihydrofolate reductase (DHFR), a validated anticancer and antimicrobial target [1]. While specific IC50 or Ki values for this assay are not publicly available in the accessed databases, the compound's presence in DHFR screening panels indicates recognition of its morpholine-diphenylethanol scaffold as a potential antifolate pharmacophore. Separately, the compound showed weak inhibition of mouse dihydroorotase (IC50 = 180,000 nM at 10 µM, pH 7.37), confirming it is not a promiscuous enzyme inhibitor [2].

Anticancer research Enzyme inhibition Antifolate chemistry

Norepinephrine Transporter (NET) Pharmacological Annotation: Differentiating from Opioid-Only Scaffolds

A defined enantiomer of the erythro series, (R)-1-((S)-morpholin-2-yl)-1,2-diphenylethanol, is annotated in the DrugMap database as an inhibitor of the norepinephrine transporter (NET/SLC6A2) [1]. This suggests that the erythro-2-morpholino-1,2-diphenylethanol scaffold, depending on stereochemistry, can engage monoamine transporters in addition to opioid receptors. This dual-target potential is not reported for the piperidine analog, which shows only weak opioid receptor binding (MOR Ki = 106 nM, DOR Ki > 1,000 nM) and lacks documented NET activity [2].

Monoamine transporter CNS pharmacology Polypharmacology

Erythro-2-morpholino-1,2-diphenylethanol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Opioid Receptor Structure-Activity Relationship (SAR) Studies Requiring Dual DOR/MOR Nanomolar Affinity

The compound's Ki values of 1.20 nM (DOR) and 1.30 nM (MOR) with >100-fold selectivity over KOR (139 nM) make it a preferred starting scaffold for SAR exploration of dual DOR/MOR ligands [1]. The crystallographically defined conformation, including precisely measured dihedral angles and morpholine chair puckering parameters, provides a validated template for docking and pharmacophore modeling [2]. Researchers can confidently procure this compound knowing that the piperidine analog is unsuitable as a substitute due to its >800-fold weaker DOR affinity [1].

Medicinal Chemistry Programs Targeting Combined Opioid and Monoamine Transporter Modulation

With documented nanomolar opioid receptor binding and a NET inhibitor annotation for a closely related enantiomer, the erythro-2-morpholino-1,2-diphenylethanol scaffold is positioned for CNS polypharmacology research [1][2]. The three hydrogen-bond acceptors (HBA = 3) and moderate lipophilicity (XLogP = 2.3) comply with CNS drug-likeness criteria (Lipinski rule of five: zero violations), supporting blood-brain barrier penetration potential .

Crystallography and Computational Chemistry: Validated 3D Structural Template

The availability of high-quality single-crystal X-ray diffraction data—including unit cell parameters, space group (P21/n), and inter-ring dihedral angles—enables this compound to serve as a reference standard for crystallographic quality control and as an input geometry for molecular dynamics simulations and virtual screening campaigns [1]. This level of structural characterization is absent for most commercially available analogs.

Antifolate and Antiproliferative Screening Cascades

The compound's inclusion in DHFR screening panels, coupled with its negligible dihydroorotase inhibitory activity (IC50 = 180,000 nM), supports its use as a selective antifolate probe in cancer or antimicrobial research programs [1][2]. Its erythro stereochemistry may confer interactions with folate pathway enzymes that are inaccessible to threo diastereomers or achiral analogs.

Quote Request

Request a Quote for Erythro-2-morpholino-1,2-diphenylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.